2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a compound known for its unique chemical properties and applications in various scientific fields. This molecule features a complex structure with multiple functional groups, making it a versatile subject for study in chemistry, biology, medicine, and industry. This compound is often explored for its potential as a pharmaceutical agent due to its intricate interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
- Formation of the Benzo[d]oxazole Core::
Starting from a chlorinated aromatic precursor, usually 5-chloro-2-hydroxybenzoic acid, which undergoes cyclization to form the benzo[d]oxazole core.
Cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3) under heated conditions.
- Introduction of the Sulfamoyl Phenyl Group::
The synthesized benzo[d]oxazole core is then reacted with a thiazole-based sulfonamide.
This step is often carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
- Acetylation::
Acetylation is performed using acetic anhydride to introduce the acetyl functional group at the appropriate position.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is crucial for high yield and purity:
- Solvent Choice::
Using solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can improve the solubility of intermediates and reactants, thus enhancing reaction efficiency.
- Catalysts and Reagents::
Employing higher-quality reagents and optimized catalysts can lead to a more streamlined synthesis, reducing the number of purification steps required.
Chemical Reactions Analysis
Types of Reactions: 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide can undergo several types of chemical reactions:
- Substitution Reactions::
Chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (S_NAr) reactions, often facilitated by strong bases like sodium hydroxide (NaOH).
- Oxidation Reactions::
The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) under controlled conditions, leading to the formation of sulfoxides or sulfones.
- Nucleophilic Substitution::
Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Conditions: Reflux in suitable solvents such as ethanol or methanol
- Oxidation::
Reagents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA)
Conditions: Ambient temperature or slight heating in solvents like dichloromethane (DCM)
- Substitution Reactions::
Substituted benzo[d]oxazole derivatives with varied functional groups.
- Oxidation Reactions::
Sulfoxides or sulfones, depending on the extent of oxidation.
Scientific Research Applications
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide finds applications in numerous scientific domains:
- Chemistry::
Used as a building block for synthesizing novel compounds with potential biological activities.
- Biology::
Investigated for its interactions with enzymes and proteins, particularly in the context of inhibiting specific biological pathways.
- Medicine::
Potential therapeutic agent due to its unique structural features, enabling interactions with various molecular targets such as receptors and enzymes.
- Industry::
Utilized in the development of specialty chemicals and advanced materials, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The mechanism by which 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide exerts its effects is multifaceted:
- Molecular Targets::
It is believed to target specific enzymes and receptors, inhibiting their activity by binding to their active sites or allosteric sites.
- Pathways Involved::
The compound may disrupt key signaling pathways within cells, leading to altered cellular functions and responses, which are useful in both therapeutic and research contexts.
Comparison with Similar Compounds
Similar Compounds:
- 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(2-pyridyl)sulfamoyl)phenyl)acetamide:
- 2-(5-bromo-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide:
The presence of the thiazole-based sulfonamide distinguishes this compound from its analogs, potentially enhancing its interaction with specific molecular targets and improving its activity profile.
This intricate combination of functional groups within 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide provides a unique platform for further scientific exploration and potential application in various fields.
Properties
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O5S2/c19-11-1-6-15-14(9-11)23(18(25)28-15)10-16(24)21-12-2-4-13(5-3-12)30(26,27)22-17-20-7-8-29-17/h1-9H,10H2,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDJCILHVSNFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O)S(=O)(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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